Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a type of organic compound known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, the compound ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was synthesized by Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code:1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3
. Physical and Chemical Properties Analysis
The molecular formula of this compound is C12H10O6 . Its molecular weight is 250.2 . The compound is expected to be stored at a temperature between 28 C .Scientific Research Applications
Fluorescent Properties
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate and its derivatives have been synthesized and studied for their fluorescent properties. The compound exhibits significant fluorescence, making it potentially useful in materials science and optical applications. In particular, its derivatives demonstrate enhanced absorption and emission, indicating potential for use in photoluminescent materials (Bai Jing-hua, 2011); (Song, Li-Meia, Gao, Jian-hua, 2014).
Crystal Structure and Conformational Analysis
Extensive research has been conducted on the crystal structure of this compound and its derivatives. These studies provide insights into the molecular conformation and stability of these compounds, which is crucial for understanding their chemical behavior and potential applications in pharmaceuticals and materials science (A. Galdámez, Olimpo García-Beltrán, B. Cassels, 2011); (L. Gomes, J. N. Low, T. van Mourik, Ligia S. da Silveira Pinto, M. D. de Souza, J. Wardell, 2019).
Synthesis and Chemical Reactivity
The synthesis of this compound involves several chemical reactions, such as Knoevenagel condensation and lactonization. Understanding these reactions is key to developing new synthetic methods and derivatives with potential applications in various fields like organic chemistry and pharmacology (M. Sairam, G. Saidachary, B. Raju, 2015).
Anticorrosive Properties
Some derivatives of this compound have been explored for their anticorrosive properties. These compounds are particularly effective in inhibiting corrosion in certain metals, suggesting their potential use in industrial applications, especially in the protection of metallic surfaces (K. V. Shcherbakov, T. Gorbunova, Y. Burgart, V. I. Saloutin, 2014).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of this compound complexes. These studies suggest potential applications in the development of new antimicrobial agents, particularly in treating infections and enhancing wound healing (Ashraf S. Hassan, 2014).
Properties
IUPAC Name |
ethyl 7,8-dihydroxy-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)7-5-6-3-4-8(13)9(14)10(6)18-12(7)16/h3-5,13-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYULKPIMFEKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)O)O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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